Prosaptide
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Overview
Description
Prosaptide is a neurotrophic peptide derived from prosaposin, a highly conserved glycoprotein. Prosaposin is a precursor of saposins A, B, C, and D, which are essential for the hydrolysis of sphingolipids in lysosomes . This compound has shown significant potential in neuroprotection and glioprotection, making it a subject of interest in various scientific research fields .
Preparation Methods
Prosaptide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthetic route involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography to achieve high purity .
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Prosaptide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure .
Scientific Research Applications
Prosaptide has a wide range of scientific research applications, including:
Neuroprotection: This compound has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Glioprotection: It protects glial cells, which support and insulate neurons, from damage.
Diabetic Neuropathy: This compound has demonstrated efficacy in reversing nerve conduction deficits in diabetic neuropathy models.
Cancer Research: This compound’s role in cell signaling pathways makes it a candidate for cancer research, particularly in understanding tumor growth and metastasis.
Mechanism of Action
Prosaptide exerts its effects by binding to G-protein-coupled receptors GPR37 and GPR37L1. Upon binding, this compound promotes the endocytosis of these receptors and activates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1 and ERK2) . This activation leads to various cellular responses, such as increased cell survival, neuritogenesis, and protection against oxidative stress .
Comparison with Similar Compounds
Prosaptide is unique compared to other neurotrophic peptides due to its specific binding to GPR37 and GPR37L1 receptors. Similar compounds include:
Prosaposin: The precursor protein from which this compound is derived.
Saposins A, B, C, and D: These are derived from prosaposin and play roles in sphingolipid metabolism.
Neurotrophins: A family of proteins that promote the survival, development, and function of neurons.
This compound’s ability to specifically target GPR37 and GPR37L1 receptors sets it apart from other neurotrophic factors, highlighting its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C116H196N28O37S |
---|---|
Molecular Weight |
2607.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C116H196N28O37S/c1-17-61(13)91(112(176)137-80(54-88(157)158)107(171)136-79(53-83(123)148)106(170)135-78(52-82(122)147)105(169)126-70(35-25-29-47-120)101(165)143-93(63(15)145)114(178)131-72(37-41-85(151)152)99(163)125-67(32-22-26-44-117)96(160)128-74(39-43-87(155)156)103(167)141-92(62(14)18-2)113(177)138-81(116(180)181)50-58(7)8)142-109(173)76(49-57(5)6)132-98(162)69(34-24-28-46-119)130-115(179)94(64(16)146)144-111(175)90(60(11)12)139-102(166)73(38-42-86(153)154)127-97(161)68(33-23-27-45-118)129-110(174)89(59(9)10)140-108(172)75(48-56(3)4)133-104(168)77(51-65-30-20-19-21-31-65)134-100(164)71(36-40-84(149)150)124-95(159)66(121)55-182/h19-21,30-31,56-64,66-81,89-94,145-146,182H,17-18,22-29,32-55,117-121H2,1-16H3,(H2,122,147)(H2,123,148)(H,124,159)(H,125,163)(H,126,169)(H,127,161)(H,128,160)(H,129,174)(H,130,179)(H,131,178)(H,132,162)(H,133,168)(H,134,164)(H,135,170)(H,136,171)(H,137,176)(H,138,177)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,165)(H,144,175)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,180,181)/t61-,62-,63+,64+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-/m0/s1 |
InChI Key |
KSDDQEGWVBODMD-OULINLAESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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